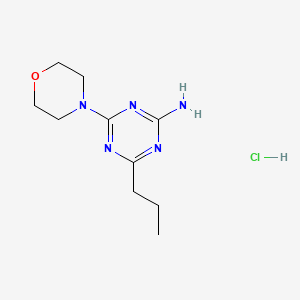
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- is an organic compound with the molecular formula C₁₃H₂₀O. It is a type of unsaturated ketone, characterized by the presence of three double bonds and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- typically involves the aldol condensation of citral with acetone. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the catalytic reduction of unsaturated ketones, such as 6,10-dimethyl-3,5,9-undecatrien-2-one, using catalysts like Raney nickel .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds, converting the compound into saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel or palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties
Mécanisme D'action
The mechanism of action of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,E)-: Another stereoisomer with similar chemical properties but different spatial arrangement of atoms.
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,Z)-: Another stereoisomer with different spatial arrangement of atoms.
Pseudoionone: A related compound with similar structure but different functional groups.
Uniqueness
3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of multiple double bonds and a ketone group also contributes to its distinct chemical behavior .
Propriétés
Numéro CAS |
41759-91-5 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6-,12-9+ |
Clé InChI |
JXJIQCXXJGRKRJ-ZQNGMKBSSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C\C(=O)C)/C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















